molecular formula C10H9BrO3 B8224166 Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate

Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B8224166
M. Wt: 257.08 g/mol
InChI Key: QIODYDLLNWOWAK-UHFFFAOYSA-N
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Description

Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. . This compound, specifically, is characterized by the presence of a bromine atom at the 7th position and a carboxylate group at the 5th position of the benzofuran ring, making it a unique and valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate typically involves the bromination of 2,3-dihydro-1-benzofuran followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate is unique due to the presence of both the bromine atom and the carboxylate group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIODYDLLNWOWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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